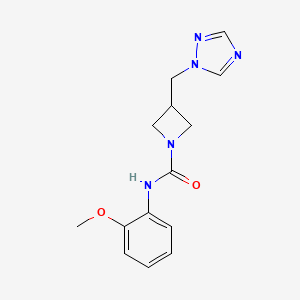
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide, also known as MTAA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTAA belongs to the class of azetidine-based compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is not fully understood. However, it has been proposed that N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, one limitation of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide. One potential area of research is the development of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide derivatives with improved therapeutic properties. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide in human clinical trials.
Méthodes De Synthèse
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with triazole and azetidine-1-carboxylic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential use in various therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-13-5-3-2-4-12(13)17-14(20)18-6-11(7-18)8-19-10-15-9-16-19/h2-5,9-11H,6-8H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJOHPRVYCMPDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
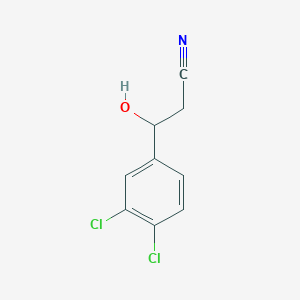


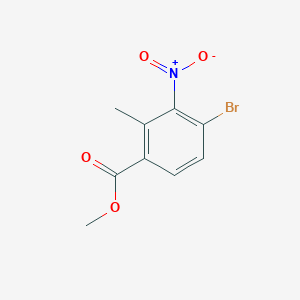
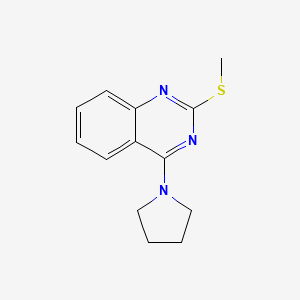
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)
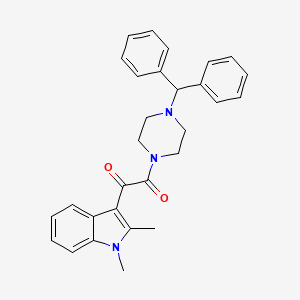
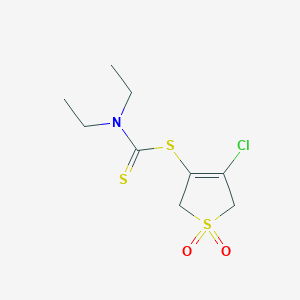
![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
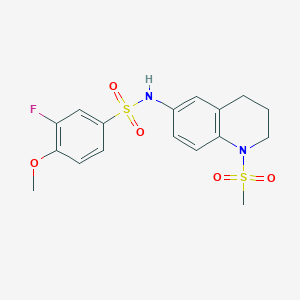
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)